6-Bromo-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
6-Bromo-4-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C7H2BrF3N2 and a molecular weight of 251.00 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(trifluoromethyl)nicotinonitrile typically involves the bromination of 4-(trifluoromethyl)nicotinonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 6th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for selective bromination.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Lithium Aluminum Hydride (LiAlH4): Utilized for the reduction of nitrile groups.
Major Products
Substituted Derivatives: Products formed by nucleophilic substitution of the bromine atom.
Coupled Products: Compounds resulting from Suzuki-Miyaura coupling reactions.
Amines: Products of nitrile group reduction.
Scientific Research Applications
6-Bromo-4-(trifluoromethyl)nicotinonitrile is widely used in scientific research due to its versatility:
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)nicotinonitrile: Lacks the bromine atom at the 6th position.
6-Bromo-4-methylpyridine-3-carbonitrile: Contains a methyl group instead of a trifluoromethyl group.
6-Bromo-3-cyanopyridine: Similar structure but without the trifluoromethyl group.
Uniqueness
6-Bromo-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of the bromine and trifluoromethyl groups, which impart distinct chemical reactivity and properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
6-bromo-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2/c8-6-1-5(7(9,10)11)4(2-12)3-13-6/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUIXAQLVBQMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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